molecular formula C19H21N7 B4470506 N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE

N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE

Cat. No.: B4470506
M. Wt: 347.4 g/mol
InChI Key: UUNXSUZOUNBFRA-UHFFFAOYSA-N
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Description

N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings. The presence of a pyridyl group and an imidazole moiety further enhances its chemical complexity and potential biological activity.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-5,6-dimethyl-7-pyridin-3-ylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7/c1-14-15(2)26(16-5-3-6-20-11-16)19-17(14)18(23-12-24-19)22-7-4-9-25-10-8-21-13-25/h3,5-6,8,10-13H,4,7,9H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNXSUZOUNBFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)NCCCN3C=CN=C3)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often require the use of solvents such as diphenyl oxide and biphenyl, and temperatures around 250°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of nitrogen atoms in the pyrimidine and imidazole rings makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions, often using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridyl and imidazole moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to bind to specific receptors and enzymes.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE involves its interaction with molecular targets such as enzymes and receptors. The pyrrolo[2,3-d]pyrimidine core allows it to fit into the active sites of various enzymes, inhibiting their activity. The imidazole moiety can interact with metal ions, further enhancing its biological activity .

Comparison with Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives and imidazole-containing compounds. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE
Reactant of Route 2
Reactant of Route 2
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE

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